molecular formula C10H11FN2 B15252561 7-Fluoro-2,3-dimethyl-1H-indol-5-amine

7-Fluoro-2,3-dimethyl-1H-indol-5-amine

Cat. No.: B15252561
M. Wt: 178.21 g/mol
InChI Key: KFJCQCKWPPTKQI-UHFFFAOYSA-N
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Description

7-Fluoro-2,3-dimethyl-1H-indol-5-amine is a fluorinated indole derivative characterized by a fluorine atom at the 7-position, methyl groups at the 2- and 3-positions, and an amine group at the 5-position of the indole core. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry for developing kinase inhibitors and other bioactive molecules.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

7-fluoro-2,3-dimethyl-1H-indol-5-amine

InChI

InChI=1S/C10H11FN2/c1-5-6(2)13-10-8(5)3-7(12)4-9(10)11/h3-4,13H,12H2,1-2H3

InChI Key

KFJCQCKWPPTKQI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2F)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,3-dimethyl-1H-indol-5-amine typically involves the following steps:

Industrial Production Methods: Industrial production of 7-Fluoro-2,3-dimethyl-1H-indol-5-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2,3-dimethyl-1H-indol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

7-Fluoro-2,3-dimethyl-1H-indol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3-dimethyl-1H-indol-5-amine involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes structurally related indole derivatives and their key features:

Compound Name Substituents Key Features/Applications Reference
7-Fluoro-2,3-dimethyl-1H-indol-5-amine 7-F, 2-CH₃, 3-CH₃, 5-NH₂ Intermediate for kinase inhibitors; potential PERK/RIPK1 modulation (inferred) N/A
4-Fluoro-2-methyl-1H-indol-5-amine 4-F, 2-CH₃, 5-NH₂ Structural isomer; differs in fluorine position, altering electronic properties
5-(2,3-Dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine 5-indoline, pyrrolopyrimidine core RIPK1 inhibitor (IC₅₀ = 11 nM); antimetastatic activity in melanoma models
5,7-Difluoro-1H-indol-2-amine 5-F, 7-F, 2-NH₂ Potential precursor for fluorescent probes or kinase inhibitors; limited activity data
1-[(2-Fluorobenzene)sulfonyl]-2,3-dihydro-1H-indol-5-amine 2-fluorobenzenesulfonyl, 5-NH₂ Sulfonamide hybrid; possible protease modulation (hypothesized)

Pharmacological and Physicochemical Properties

  • Electronic Effects: Fluorine at the 7-position (vs.
  • Steric Hindrance: The 2,3-dimethyl groups in the target compound may restrict rotational freedom, improving binding specificity in kinase pockets compared to mono-methylated analogs (e.g., 4-Fluoro-2-methyl-1H-indol-5-amine) .
  • Biological Activity: RIPK1 Inhibition: Derivatives like 5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit potent RIPK1 inhibition (KD = 4 nM) and antimetastatic effects, suggesting that the indole-5-amine scaffold is critical for necroptosis regulation . PERK Inhibition: GSK2606414 (a pyrrolopyrimidine-indoline hybrid) inhibits PERK with nanomolar potency, highlighting the therapeutic relevance of fluorinated indole derivatives in endoplasmic reticulum stress-related diseases .

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